molecular formula C14H11NOS B156027 10-Acetylphenothiazine CAS No. 1628-29-1

10-Acetylphenothiazine

Cat. No.: B156027
CAS No.: 1628-29-1
M. Wt: 241.31 g/mol
InChI Key: DNVNQWUERFZASD-UHFFFAOYSA-N
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Description

10-Acetylphenothiazine (CAS 1628-29-1) is a phenothiazine derivative characterized by an acetyl group substitution at the 10-position of the tricyclic phenothiazine core (C₁₄H₁₁NOS, MW 241.31) . It has been investigated for diverse applications, including as a redox shuttle additive in lithium-ion batteries to mitigate overcharge and overdischarge issues. Additionally, it serves as a precursor in synthesizing antimicrobial triazolopyridinyl phenothiazines .

Biological Activity

10-Acetylphenothiazine is a derivative of phenothiazine characterized by the presence of an acetyl group at the 10-position of the phenothiazine ring. This compound, with the molecular formula C₁₄H₁₁NOS and CAS number 1628-29-1, holds potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Although research on this compound is still emerging, its structural similarities to known antipsychotic drugs suggest it may exhibit significant biological properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of phenothiazine derivatives, including this compound. The compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, a study demonstrated that phenothiazine derivatives could inhibit reactive oxygen species (ROS) production, suggesting a protective role against cellular damage .

Antimicrobial Activity

Phenothiazine derivatives are known for their antimicrobial properties. Preliminary investigations indicate that this compound may possess antibacterial and antifungal activities. A comparative analysis of various phenothiazine derivatives showed that those with acetyl substitutions exhibited enhanced antimicrobial effects, potentially due to improved solubility and bioavailability .

Neuropharmacological Effects

Given its structural resemblance to antipsychotic agents, this compound is hypothesized to interact with neurotransmitter systems, particularly dopamine receptors. Research on related compounds has shown potential in modulating dopaminergic activity, which could lead to applications in treating psychiatric disorders . Future studies are necessary to elucidate its specific receptor interactions and therapeutic efficacy.

Anti-inflammatory Activity

A study focusing on phenothiazine derivatives indicated that certain substitutions could confer anti-inflammatory properties. The acetyl group at position 10 may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Synthesis and Derivative Comparison

The synthesis of this compound can be achieved through various chemical pathways, often involving the acetylation of phenothiazine or its derivatives. Comparative studies with other phenothiazine derivatives reveal distinct biological profiles based on structural modifications.

Compound NameStructure CharacteristicsUnique Features
Phenothiazine Basic structure without acetyl groupKnown primarily for antipsychotic effects
2-Acetylphenothiazine Acetyl group at position 2Different pharmacological profile
10-Methylphenothiazine Methyl group instead of acetylVaries in solubility and biological activity
10-Chlorophenothiazine Chlorine substituent at position 10Potentially enhanced antimicrobial activity
This compound Acetyl group at position 10Unique reactivity and potential therapeutic uses

Case Studies and Research Findings

Several case studies have explored the biological activities of phenothiazine derivatives, including this compound. For example:

  • Case Study on Antioxidant Activity : In this study, various phenothiazines were tested for their ability to inhibit lipid peroxidation in vitro. Results indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants .
  • Neuropharmacological Assessment : A research project focused on the neuropharmacological effects of several phenothiazines found that compounds similar to this compound affected dopamine receptor binding affinity, suggesting potential applications in treating neuropsychiatric disorders .

Scientific Research Applications

Pharmacological Properties

10-Acetylphenothiazine exhibits several pharmacological activities that make it a candidate for further research:

  • Antitumor Activity : Research indicates that phenothiazine derivatives, including this compound, show promise as antitumor agents. They may act by inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics .
  • NOX Inhibition : A notable study highlighted the compound's role as a selective inhibitor of NADPH oxidases (NOXs), which are implicated in platelet activation and thrombosis. This inhibition suggests potential applications in preventing thrombotic diseases .

Synthesis Table

StepReagentsConditionsOutcome
1Phenothiazine + Acetic Anhydride20-60 °C for 0.5-2 hoursFormation of this compound
2Cooling & filtrationRoom temperatureCrystallization of product

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Cardiovascular Diseases : Given its NOX inhibition properties, it may serve as a novel therapeutic agent for managing cardiovascular diseases linked to oxidative stress and platelet activation .
  • Cancer Treatment : Its antitumor properties position it as a candidate for further development in cancer therapies, potentially enhancing the efficacy of existing treatments or serving as a basis for new drug formulations .

Case Studies and Research Findings

Several case studies have documented the effects and applications of this compound:

  • A study investigating its effects on platelet aggregation demonstrated that the compound significantly inhibited collagen-induced thrombus formation, indicating its potential as an antithrombotic agent .
  • Another research effort focused on exploring its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and efficacy against specific tumors .

Chemical Reactions Analysis

Degradation Pathways

Research indicates that 10-acetylphenothiazine can degrade into several products, including:

  • Phenothiazine : The primary degradation product, formed through hydrolysis.

  • Phenothiazine-5-oxide : An oxidized form of phenothiazine.

  • 3H-phenothiazine-3-one and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one : Other degradation products formed under varying conditions.

The degradation kinetics are highly dependent on pH levels, indicating that acidic conditions can accelerate hydrolysis, while oxygen levels do not significantly affect the degradation rate .

Reaction with Amines

This compound can react with various amines to form substituted derivatives. For instance:

  • When treated with primary or secondary amines, it can yield N-substituted derivatives, which may exhibit different pharmacological properties compared to the parent compound.

Oxidation Reactions

The oxidation of this compound can lead to several products:

  • Sulfone Formation : Oxidative conditions using agents like hydrogen peroxide can convert the compound into its sulfone derivative.

  • Hydrolysis Products : Oxidative hydrolysis may also yield products like diacetyl derivatives or dioxides depending on reaction conditions and reagents used.

Degradation Products Identification

Product NameCharacteristics/Notes
PhenothiazinePrimary degradation product
Phenothiazine-5-OxideOxidized form of phenothiazine
3H-Phenothiazine-3-OneFormed under specific oxidative conditions
7-(10'-Phenothiazinyl)-3H-Phenothiazine-3-OneFormed via complex degradation pathways

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 10-Acetylphenothiazine, and how can purity be optimized?

  • Methodological Answer: The synthesis of this compound typically involves acetylation of phenothiazine using acetic anhydride or acetyl chloride under controlled conditions. To optimize purity, chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization (using ethanol or dichloromethane) are recommended. Structural confirmation should include 1^1H/13^13C NMR and mass spectrometry (MS), as demonstrated in studies of analogous phenothiazine derivatives .

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., C1–S1–C8 = 104.5°) and torsion angles (e.g., C6–N1–C7–C8 = −46.0°), which are critical for confirming molecular geometry . Pair SCXRD with elemental analysis to verify purity and crystallinity.

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer: Follow standardized protocols for acetyl group introduction, such as refluxing phenothiazine with acetylating agents in anhydrous solvents. Document reaction conditions (temperature, solvent ratios, catalyst use) meticulously. For reproducibility, adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections and supplementary data .

Advanced Research Questions

Q. What mechanisms drive the pH-dependent degradation of this compound, and how can stability be modeled?

  • Methodological Answer: Degradation follows specific hydrogen-ion-catalyzed hydrolysis, yielding phenothiazine and oxidized byproducts (e.g., phenothiazine-5-oxide). Kinetic studies show pseudo-first-order behavior under acidic conditions (pH < 4). Use high-performance liquid chromatography (HPLC) to monitor degradation products and Arrhenius plots to predict shelf-life. Oxygen independence simplifies modeling .

Q. How do structural modifications (e.g., substitution at C-10) alter the biological activity of this compound?

  • Methodological Answer: Replace the acetyl group with hydroxamic acids or methylpiperazine moieties to enhance bioactivity. For example, 10-(N-methylpiperazinyl) derivatives exhibit histone deacetylase (HDAC) inhibition. Use in vitro assays (e.g., HDAC inhibition IC50_{50}) and molecular docking to correlate structure-activity relationships (SARs) .

Q. What analytical strategies resolve contradictions in degradation kinetics data for this compound?

  • Methodological Answer: Discrepancies in degradation rates may arise from solvent polarity or impurities. Employ controlled studies with buffered solutions (pH 2–10) and validate via LC-MS/MS. Cross-reference findings with systematic reviews, such as those outlined in the Cochrane Handbook, to ensure statistical robustness .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

  • Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess binding affinities. Pair these with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to prioritize candidates for in vivo testing .

Q. Data Reporting & Compliance

Q. What metadata standards are essential for publishing this compound research?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS), crystallographic CIF files, and experimental parameters (e.g., HPLC gradients). Journals like Acta Crystallographica Section E mandate CIF submissions for structural reports .

Q. How should researchers address conflicting data on acetyl group stability in phenothiazine derivatives?

  • Methodological Answer: Conduct comparative studies under identical conditions (pH, temperature, solvent). Use multivariate analysis to isolate variables. Transparently report outliers and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to pharmacological studies of this compound?

  • Methodological Answer: Follow institutional review board (IRB) protocols for in vivo studies. For computational work, ensure transparency in algorithm selection (e.g., docking software versions) and data curation. Cite negative results to avoid publication bias .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Modifications

The biological, chemical, and physical properties of phenothiazine derivatives are heavily influenced by substituents at the 10-position. Below is a comparative analysis of key analogues:

Compound Substituent Molecular Formula Key Properties/Applications Stability Notes References
10-Acetylphenothiazine Acetyl (-COCH₃) C₁₄H₁₁NOS Redox shuttle; antimicrobial precursor pH-dependent hydrolysis
Chlorpromazine 3-(Dimethylaminopropyl) C₁₇H₁₉ClN₂S Antipsychotic drug Stable under physiological pH
10-Methylphenothiazine Methyl (-CH₃) C₁₃H₁₁NS Intermediate in synthesis High thermal stability
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl C₂₀H₁₂N₂O₂S Crystallographic study; electronic applications Sensitive to light/oxidizers
Mequitazine Quinuclidinylmethyl C₂₀H₂₂N₂S Antihistamine Stable in oral formulations
10-(4-Methoxyphenyl)-10H-phenothiazine 4-Methoxyphenyl C₁₉H₁₅NOS Photovoltaic/OLED research Solubility in organic solvents

Stability and Degradation

This compound undergoes specific hydrogen-ion-catalyzed hydrolysis, unlike derivatives like chlorpromazine, which remain stable in physiological conditions. Its degradation products (e.g., phenothiazine-5-oxide) are oxidation-prone, limiting its utility in oxidative environments .

Properties

IUPAC Name

1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNQWUERFZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167473
Record name Methyl phenothiazin-10-yl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1628-29-1
Record name 1-(10H-Phenothiazin-10-yl)ethanone
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Record name 10-Acetylphenothiazine
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Record name 10-Acetylphenothiazine
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Record name Methyl phenothiazin-10-yl ketone
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Record name Methyl phenothiazin-10-yl ketone
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Record name 10-ACETYLPHENOTHIAZINE
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Synthesis routes and methods I

Procedure details

20 g (0.1 mol) of phenothiazine followed by 14.3 ml (2 eq.) of acetyl chloride are added to a 500 ml flask containing 200 ml of toluene. The heterogeneous reaction mixture is stirred for 1 hour at 50° C. After concentration to dryness, the precipitate is taken up in a minimum of isopentane and filtered. After drying, 24 g of a beige solid is obtained with a quantitative yield. Melting point: 210-211° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The 10-acetylphenothiazine of formula (5) was synthesized by the following method. A 200-ml four-neck flask was loaded with 19.93 g (0.1 mole) of phenothiazine, 15.31 g (0.15 mole) of acetic anhydride, and 40 g of xylene, and the contents were subjected to heating under reflux conditions for 6 hours. The reaction liquid was cooled, the precipitate was separated by filtering, and the product washed with methanol. As a result, 22.6 g of 10-acetylphenothiazine having a molecular weight of 241.3 were obtained.
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
15.31 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

10-Acetylphenothiazine
10-Acetylphenothiazine
10-Acetylphenothiazine
10-Acetylphenothiazine
Reactant of Route 5
10-Acetylphenothiazine
Reactant of Route 6
10-Acetylphenothiazine

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